molecular formula C₂₁H₄₀O₄ B1139666 (2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate CAS No. 129784-87-8

(2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate

Cat. No. B1139666
CAS RN: 129784-87-8
M. Wt: 356.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate”, also known as 1-Oleoyl-sn-glycerol, is a 1-acyl-sn-glycerol in which the acyl group is specified as oleoyl . It is functionally related to an oleic acid . This compound is a natural product found in Perilla frutescens, Senna obtusifolia, and other organisms .


Molecular Structure Analysis

The molecular formula of this compound is C21H40O4 . The IUPAC name is [(2S)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate . The molecular weight is 356.5 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 356.5 g/mol . The compound has a complex structure, which makes conformer generation too flexible . More specific physical and chemical properties are not available in the search results.

properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-QJRAZLAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(18:1(9Z)/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate

CAS RN

129784-87-8
Record name MG(18:1(9Z)/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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